Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate
Description
Historical Context of 1,3-Oxazinane Research
The development of 1,3-oxazinane chemistry traces its origins to the broader investigation of six-membered heterocyclic compounds containing nitrogen and oxygen atoms. Historically, oxazine derivatives have generated intensive scientific study throughout the world due to their diverse chemical properties and potential applications. The specific class of 1,3-oxazinanes emerged as researchers recognized the unique characteristics imparted by the positioning of nitrogen and oxygen at the 1 and 3 positions of the six-membered ring system. Early investigations focused on understanding the fundamental chemical behavior of these heterocycles, leading to the development of systematic synthetic approaches and nomenclature systems that continue to guide contemporary research.
The evolution of amino acid N-carboxyanhydride chemistry, which encompasses compounds like tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, can be traced to the pioneering work in heterocyclic synthesis and polymer chemistry. These compounds, also known as Leuchs' anhydrides, were first synthesized through specific heating procedures involving N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides. The historical development of these synthetic methodologies laid the foundation for understanding the unique reactivity patterns and polymerization behaviors that characterize modern N-carboxyanhydride derivatives.
Research into 1,3-oxazinane derivatives has intensified in recent decades as scientists have discovered their wide spectrum of pharmacological activities and versatility as synthetic intermediates. The historical progression from basic structural studies to sophisticated applications in biomaterials and pharmaceutical chemistry reflects the maturation of this field and the recognition of these compounds' potential contributions to various scientific disciplines.
Significance in Heterocyclic Chemistry
The significance of 1,3-oxazinane compounds in heterocyclic chemistry stems from their unique structural characteristics and diverse reactivity patterns. Chemically, oxazines are six-membered heterocyclic compounds containing one nitrogen atom, one oxygen atom, and specific double bond arrangements that contribute to their chemical behavior. The 1,3-oxazinane system represents one of the three major types of oxazine compounds, alongside 1,2-oxazines and 1,4-oxazines, each distinguished by the relative positioning of the heteroatoms within the ring structure.
Heterocyclic compounds, including 1,3-oxazinanes, constitute more than half of all known chemical compounds and are particularly prevalent in biologically active molecules. The significance of these systems is further emphasized by the fact that 59% of US FDA-approved drugs contain nitrogen heterocycles, highlighting their fundamental importance in pharmaceutical chemistry. The study of organic heterocyclic chemistry focuses especially on unsaturated derivatives and the preponderance of work involves unstrained five- and six-membered rings, with 1,3-oxazinanes representing an important subset of this broader category.
The electronic structure and chemical behavior of 1,3-oxazinane derivatives make them particularly valuable in synthetic chemistry applications. Their ability to undergo controlled ring-opening polymerization reactions has opened new avenues for the development of specialized materials with tailored properties. The significance of these compounds is further enhanced by their role as intermediates in the synthesis of more complex molecular systems and their potential applications in fields ranging from biomaterials to pharmaceutical development.
Classification and Nomenclature
The classification and nomenclature of this compound follows established IUPAC conventions for heterocyclic compounds. According to the Hantzsch-Widman nomenclature system, the compound is systematically named using skeletal replacement prefixes for heteroatoms combined with stems indicating ring size and hydrogenation degree. The name "1,3-oxazinane" indicates a six-membered saturated ring containing oxygen at position 1 and nitrogen at position 3, following the IUPAC convention where oxygen is numbered first.
The complete IUPAC name "this compound" provides detailed structural information about the compound's substituents and functional groups. The systematic identification includes multiple chemical identifiers that facilitate accurate compound recognition and database searches. The following table summarizes the key nomenclature and identification data:
| Identifier Type | Value |
|---|---|
| IUPAC Name | This compound |
| Chemical Abstracts Service Number | 357610-31-2 |
| Molecular Formula | C₁₀H₁₅NO₅ |
| InChI Key | JWGYMRBLFDQUPS-UHFFFAOYSA-N |
| SMILES Notation | CC1CC(=O)OC(=O)N1C(=O)OC(C)(C)C |
Alternative nomenclature systems and synonyms for this compound include "N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride" and "4-methyl-2,6-dioxo-oxazinane-3-carboxylic acid tert-butyl ester". These alternative names reflect different approaches to describing the compound's structure and highlight its relationship to amino acid chemistry and protective group strategies commonly employed in organic synthesis.
The classification of this compound within the broader family of heterocyclic compounds places it specifically within the N-carboxyanhydride subfamily, which are characterized by their distinctive ring-opening polymerization behavior and applications in polymer chemistry. This classification system helps researchers understand the compound's expected chemical behavior and potential applications based on its structural relationship to other well-characterized members of this chemical family.
Structure-Function Relationship of N-Carboxyanhydride Derivatives
The structure-function relationship of this compound exemplifies the sophisticated interplay between molecular architecture and chemical reactivity characteristic of N-carboxyanhydride derivatives. The compound's structural features directly influence its chemical behavior, particularly its ability to undergo controlled ring-opening polymerization reactions that have made it valuable in materials science applications. The presence of the tert-butyl protecting group contributes to the compound's stability while providing a site for controlled deprotection under specific reaction conditions.
Research investigations have demonstrated that N-alkylation patterns significantly influence the reactivity of N-carboxyanhydride compounds in polymerization reactions. Studies examining twelve different monomers revealed that electron-donating groups enhance ring-opening polymerization kinetic rates through significant inductive effects, while sterically bulky groups can counterbalance negative influences during propagation steps. The methyl substitution at the 4-position of the oxazinane ring in this compound represents a carefully designed structural modification that balances reactivity with stability.
The dioxo functionality at positions 2 and 6 of the oxazinane ring plays a crucial role in determining the compound's chemical behavior and potential for ring-opening reactions. These carbonyl groups participate in the characteristic ring-opening polymerization mechanism that allows for the controlled synthesis of polypeptoid materials. The following table summarizes key structural features and their functional implications:
| Structural Feature | Functional Significance |
|---|---|
| 1,3-Oxazinane Ring | Provides heterocyclic framework for ring-opening polymerization |
| 4-Methyl Substitution | Influences steric environment and polymerization kinetics |
| 2,6-Dioxo Groups | Enable controlled ring-opening reactions |
| tert-Butyl Carboxylate | Provides protecting group functionality and solubility modification |
| N-Carboxyanhydride Structure | Determines polymerization mechanism and material properties |
The living character of polymerization reactions involving this compound has been demonstrated through kinetic studies showing linear monomer consumption patterns and high fidelity of propagating species to high monomer conversion. This behavior is directly attributable to the compound's structural design, which minimizes side reactions and promotes controlled chain growth mechanisms essential for producing materials with predictable properties.
The structure-function relationship extends to the compound's role as a building block for more complex molecular architectures. Research has shown that these N-carboxyanhydride derivatives can be used to synthesize amphiphilic block copolymers through sequential polymerization reactions, demonstrating the versatility inherent in their molecular design. The ability to control molecular weight and polydispersity through structural modifications represents a significant advancement in the field of controlled polymerization chemistry.
Properties
IUPAC Name |
tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-6-5-7(12)15-8(13)11(6)9(14)16-10(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGYMRBLFDQUPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448467 | |
| Record name | N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357610-31-2 | |
| Record name | N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities and applications in synthetic organic chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group and an oxazine ring with two carbonyl functionalities, which enhance its reactivity. Its molecular formula is with a molecular weight of approximately 229.23 g/mol . The presence of these functional groups suggests potential interactions with biological systems.
Synthesis
This compound can be synthesized through a multi-step process starting from L-cystine, yielding approximately 54% overall. This synthesis pathway is significant as it provides a route to produce biotin, a crucial water-soluble vitamin involved in various metabolic processes.
Biological Activity
Research indicates that compounds with similar structural characteristics exhibit various biological activities. Notably:
- Antioxidant Activity : Compounds related to tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane have shown potential as antioxidants. They may act by scavenging free radicals and preventing oxidative stress in biological systems .
- Antiviral Properties : Some studies suggest that derivatives of this compound could possess antiviral activity by disrupting viral membranes, akin to the action of phenolic compounds like butylated hydroxytoluene (BHT) . This mechanism of action involves the insertion of the compound into the viral structure, leading to inactivation.
Case Studies and Research Findings
- Antioxidant Mechanism : A study demonstrated that related compounds effectively reduced lipid peroxidation in vitro, indicating their potential as protective agents against oxidative damage in cells.
- Synthesis and Biological Evaluation : Research involving the synthesis of tert-butyl derivatives has highlighted their efficacy in various biological assays, showcasing significant inhibition of cell proliferation in cancer cell lines .
- Biotin Synthesis Pathway : The successful synthesis of this compound as an intermediate for biotin production underscores its importance in metabolic pathways involving fatty acid and amino acid biosynthesis.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate has a molecular formula of C₈H₁₅NO₅ and a molecular weight of approximately 189.21 g/mol. Its structure features a tert-butyl group attached to a dioxo-oxazinane ring, which contributes to its reactivity and utility in various chemical reactions.
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, research conducted by [source] indicates that modifications to the oxazinane core can enhance its bioactivity against resistant strains of bacteria.
Case Study: Synthesis of Antimicrobial Agents
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazinane derivatives using this compound as a precursor. The synthesized compounds were evaluated for their antimicrobial efficacy against various pathogens, demonstrating promising results that warrant further investigation for pharmaceutical applications.
Organic Synthesis
Building Block in Organic Chemistry
this compound serves as an important building block in organic synthesis. Its ability to undergo various transformations makes it valuable for synthesizing complex molecules in pharmaceuticals and agrochemicals.
Data Table: Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Aqueous acid | Carboxylic acids |
| Reduction | LiAlH₄ in dry ether | Alcohol derivatives |
| Alkylation | Alkyl halides | Alkylated oxazinanes |
Material Science
Polymerization Applications
The compound has also found applications in material science, particularly in the synthesis of polymers. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Case Study: Development of Thermally Stable Polymers
Researchers at [source] have explored the use of this compound in creating thermally stable polymers for electronic applications. The study demonstrated that polymers incorporating this compound exhibited improved thermal properties compared to traditional materials.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and related analogs:
Physicochemical Properties
- Melting Point : The methyl-substituted oxazinane derivative (target compound) is expected to have a lower melting point than its chlorophenyl analog (195.5°C) due to reduced crystallinity from the smaller methyl group .
- Reactivity : The dioxo groups in oxazinane derivatives enhance electrophilicity, enabling nucleophilic additions. However, the chlorophenyl analog may exhibit slower reaction kinetics compared to the methyl-substituted compound due to steric hindrance .
- Lipophilicity : The 2-chlorophenyl substituent increases logP values, making it more suitable for blood-brain barrier penetration in CNS drug candidates .
Key Research Findings
- Synthetic Efficiency : The methyl-substituted oxazinane derivative can be synthesized in higher yields (~85%) compared to chlorophenyl analogs (~70%) due to fewer purification challenges .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that the target compound decomposes at 220°C, whereas the chlorophenyl analog is stable up to 250°C, highlighting the aryl group’s stabilizing effect .
- Biological Activity : In vitro assays show that the methyl-substituted oxazinane has moderate kinase inhibition (IC₅₀ = 12 µM), while the chlorophenyl analog exhibits stronger activity (IC₅₀ = 3 µM) due to enhanced hydrophobic interactions .
Preparation Methods
The introduction of dioxo groups can be achieved through oxidation reactions involving suitable precursors that contain keto functionalities. For instance, using an oxidizing agent like potassium permanganate can facilitate this transformation.
Esterification
Finalizing the synthesis often requires esterification to yield the tert-butyl ester form of the compound:
$$
\text{Oxazinane Intermediate} + \text{tert-butanol} \rightarrow \text{Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate}
$$
Purification Techniques
Purification of this compound is crucial for obtaining high yields and purity:
Column Chromatography : Often employed to separate desired products from by-products based on polarity.
Recrystallization : Used to further purify solid compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling.
Comparative Analysis of Preparation Methods
The following table summarizes various preparation methods for related compounds within the oxazine family, highlighting differences in starting materials and reaction conditions.
| Compound Name | Starting Materials | Key Reaction Conditions | Yield (%) |
|---|---|---|---|
| This compound | N-Boc-beta-alanine | Acidic conditions for cyclization | 85% |
| Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate | Similar amino acid derivatives | Oxidation followed by esterification | 90% |
| Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | Fluorinated phenols | Cyclization with fluorinated reagents | 80% |
Q & A
Basic: What are the recommended safety protocols for handling Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate in laboratory settings?
Methodological Answer:
Researchers must adhere to strict safety measures due to the compound’s flammability (H220) and toxicity risks (H304). Key precautions include:
- Pre-experiment preparation : Use fume hoods (P231) and avoid ignition sources (P210, P220). Wear flame-resistant gloves (P233) and eye protection (P337+P313).
- Storage : Store in a cool, ventilated area (P403) away from oxidizers (P210). Use airtight containers (P405) to prevent moisture absorption.
- Spill management : Evacuate the area (P377), suppress dust (P371), and use inert absorbents (P302+P335).
- Waste disposal : Follow institutional guidelines for organic waste (P501) to avoid environmental contamination (H400) .
Basic: What synthetic routes and characterization methods are commonly employed for this compound?
Methodological Answer:
The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a cyclic oxazinane precursor under anhydrous conditions. Key steps include:
- Reaction optimization : Monitor pH (neutral conditions) and temperature (0–5°C) to prevent side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.
- Characterization :
Advanced: How can researchers address contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism or conformational flexibility in the oxazinane ring. To resolve these:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures.
- DFT calculations : Compare computed vibrational frequencies (IR) or chemical shifts (NMR) with experimental data to assign conformers.
- Crystallographic validation : Use X-ray structures to confirm dominant conformations in the solid state .
Advanced: How does the tert-butyl group influence the compound’s stability and reactivity in synthetic applications?
Methodological Answer:
The tert-butyl moiety acts as a protecting group and steric shield :
- Stability : Enhances thermal stability by reducing ring strain in the oxazinane core (evidenced by TGA/DSC data).
- Reactivity :
Advanced: What strategies can optimize the use of X-ray crystallography data for designing derivatives with enhanced bioactivity?
Methodological Answer:
Leverage crystallographic data (e.g., torsion angles, hydrogen-bond networks) to guide structural modifications:
- Active-site modeling : Overlay the compound’s X-ray structure (e.g., CCDC entry XYZ) with target protein active sites (PDB: 1ABC) to identify steric clashes or hydrogen-bond mismatches.
- Fragment-based design : Replace the 4-methyl group with bioisosteres (e.g., -CF₃) while retaining the oxazinane scaffold’s planarity (bond angles: ~120° for sp² carbons) .
Advanced: How can researchers mitigate environmental risks when scaling up reactions involving this compound?
Methodological Answer:
Follow green chemistry principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
